molecular formula C15H17NO B3171606 2-(3,4-Dimethylphenoxy)-4-methylaniline CAS No. 946683-49-4

2-(3,4-Dimethylphenoxy)-4-methylaniline

Cat. No. B3171606
CAS RN: 946683-49-4
M. Wt: 227.3 g/mol
InChI Key: AUWSVJJARVXNOD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-4-methylaniline, or 2-DPM, is an aniline derivative with a wide range of applications in scientific research and industrial processes. It is a colorless, solid compound with a molecular weight of 195.28 g/mol and a melting point of 53-54°C. 2-DPM is a versatile compound, with uses in organic synthesis, polymer chemistry, and pharmaceutical research.

Scientific Research Applications

2-DPM is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of dyes and pigments. 2-DPM is also used in the synthesis of organic compounds, such as esters and amines.

Mechanism of Action

2-DPM acts as an intermediate in the synthesis of a variety of compounds. It is an aniline derivative, and its molecular structure allows it to react with other compounds to form new compounds. It is also capable of undergoing dehydrogenation and oxidation reactions, which are important in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-DPM has not been found to have any direct biochemical or physiological effects. It is not known to be toxic, and it is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

2-DPM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, 2-DPM is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

There are several potential future directions for the use of 2-DPM. It could be used in the synthesis of new pharmaceuticals, polymers, and organic compounds. It could also be used in the synthesis of new dyes and pigments. In addition, it could be studied further to determine its potential applications in biochemistry and physiology. Finally, it could be studied further to determine its potential as a catalyst in organic synthesis.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-4-7-14(16)15(8-10)17-13-6-5-11(2)12(3)9-13/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWSVJJARVXNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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